molecular formula C12H8FNO2 B1339025 5-(4-Fluorophenyl)nicotinic acid CAS No. 364064-17-5

5-(4-Fluorophenyl)nicotinic acid

Cat. No.: B1339025
CAS No.: 364064-17-5
M. Wt: 217.2 g/mol
InChI Key: KISDAKHYANOMTN-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)nicotinic acid is a useful research compound. Its molecular formula is C12H8FNO2 and its molecular weight is 217.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Therapeutic Potential in Lipid Disorders

5-(4-Fluorophenyl)nicotinic acid, through its derivatives and metabolites, plays a significant role in the treatment of lipid disorders. Its most notable application is in the form of nicotinic acid (niacin), which is clinically proven to be the most effective agent for raising high-density lipoprotein (HDL) cholesterol while lowering low-density lipoprotein (LDL) and very low-density lipoprotein (VLDL) cholesterol levels. This action establishes nicotinic acid as a pivotal compound in preventing coronary artery disease through both lipid-mediated and non-lipid-mediated anti-inflammatory effects. The identification of G-protein-coupled receptor 109A as the receptor for nicotinic acid has provided deeper insights into its mechanisms, highlighting its therapeutic potential beyond mere lipid regulation to include a novel atheroprotective role via direct enhancement of adiponectin secretion (Digby, Lee, & Choudhury, 2009).

Anticancer Properties

Recent research has illuminated the promising anticancer capabilities of nicotinic acid derivatives. These derivatives exhibit a wide range of biological properties, including significant anticancer potential. This is particularly evident in their role as heterocyclic compounds where nitrogen-containing derivatives have shown superior effects compared to non-nitrogen counterparts. The versatility of nicotinic acid derivatives in the synthesis of anticancer drugs marks them as critical molecules in the ongoing battle against cancer, offering a foundation for future research and drug development aimed at efficacious cancer therapies (Jain, Utreja, Kaur, & Jain, 2020).

Properties

IUPAC Name

5-(4-fluorophenyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO2/c13-11-3-1-8(2-4-11)9-5-10(12(15)16)7-14-6-9/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KISDAKHYANOMTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CN=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90464036
Record name 5-(4-Fluorophenyl)nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90464036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

364064-17-5
Record name 5-(4-Fluorophenyl)-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=364064-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name EMD-50929
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0364064175
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(4-Fluorophenyl)nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90464036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EMD-50929
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2R9CAT3ER
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

1.38 kg of 5-bromonicotinic acid, 1.10 kg of 4-fluorobenzeneboronic acid and 0.40 kg of Pd/activated carbon (5%) are introduced into 8.5 liters of water. The black suspension is rendered alkaline using 1.39 kg of 32% sodium hydroxide solution and warmed to 100° C. After 4 hours, the mixture is subjected to conventional work-up, giving 5-(4-fluorophenyl)nicotinic acid.
Quantity
1.38 kg
Type
reactant
Reaction Step One
Quantity
1.1 kg
Type
reactant
Reaction Step One
Name
Quantity
0.4 kg
Type
catalyst
Reaction Step One
Name
Quantity
8.5 L
Type
solvent
Reaction Step One
Quantity
1.39 kg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

15.3 g of methyl 5-(4-fluorophenyl)nicotinate (obtainable by Suzuki coupling of methyl 5-bromopyridine-3-carboxylate with 4-fluorobenzeneboronic acid analogously to Example 1 or 2) are saponified by conventional methods to give 5-(4-fluorophenyl)nicotinic acid.
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main finding of the research paper regarding 2-hydroxy-5-(4-fluorophenyl)nicotinic acid?

A1: The research primarily focuses on the tautomeric preferences of 2-hydroxy-5-(4-fluorophenyl)nicotinic acid. The study found that this compound favors the lactim-lactam tautomeric form over the enol-keto form. This preference was determined through both experimental techniques and quantum chemical calculations. [] This finding contributes to a deeper understanding of the compound's structure and potential reactivity.

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